molecular formula C9H16F3NO2S B13216907 5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid

5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid

Cat. No.: B13216907
M. Wt: 259.29 g/mol
InChI Key: IQTYKPZDYRIZLN-UHFFFAOYSA-N
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Description

5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid is a complex organic compound characterized by the presence of an amino group, an ethylsulfanyl group, and a trifluoromethyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hexanoic Acid Backbone: This can be achieved through the alkylation of a suitable starting material, such as a halogenated hexanoic acid derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylsulfanyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The ethylsulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid
  • 5-Amino-6-(ethylsulfanyl)-3-(difluoromethyl)hexanoic acid
  • 5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)pentanoic acid

Uniqueness

5-Amino-6-(ethylsulfanyl)-3-(trifluoromethyl)hexanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the ethylsulfanyl group provides additional reactivity options. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H16F3NO2S

Molecular Weight

259.29 g/mol

IUPAC Name

5-amino-6-ethylsulfanyl-3-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C9H16F3NO2S/c1-2-16-5-7(13)3-6(4-8(14)15)9(10,11)12/h6-7H,2-5,13H2,1H3,(H,14,15)

InChI Key

IQTYKPZDYRIZLN-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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